Aurovertin D

Description

Properties

CAS No. |

65256-31-7 |

|---|---|

Molecular Formula |

C25H32O9 |

Molecular Weight |

476.5 g/mol |

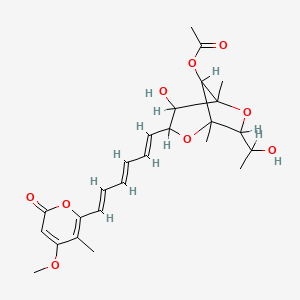

IUPAC Name |

[4-hydroxy-7-(1-hydroxyethyl)-3-[(1E,3E,5E)-6-(4-methoxy-3-methyl-6-oxopyran-2-yl)hexa-1,3,5-trienyl]-1,5-dimethyl-2,6-dioxabicyclo[3.2.1]octan-8-yl] acetate |

InChI |

InChI=1S/C25H32O9/c1-14-17(32-20(28)13-19(14)30-6)11-9-7-8-10-12-18-21(29)24(4)23(31-16(3)27)25(5,33-18)22(34-24)15(2)26/h7-13,15,18,21-23,26,29H,1-6H3/b8-7+,11-9+,12-10+ |

InChI Key |

UKPVUEBWITXZRF-BGSVYHRFSA-N |

SMILES |

CC1=C(OC(=O)C=C1OC)C=CC=CC=CC2C(C3(C(C(O2)(C(O3)C(C)O)C)OC(=O)C)C)O |

Isomeric SMILES |

CC1=C(OC(=O)C=C1OC)/C=C/C=C/C=C/C2C(C3(C(C(O2)(C(O3)C(C)O)C)OC(=O)C)C)O |

Canonical SMILES |

CC1=C(OC(=O)C=C1OC)C=CC=CC=CC2C(C3(C(C(O2)(C(O3)C(C)O)C)OC(=O)C)C)O |

Synonyms |

aurovertin D |

Origin of Product |

United States |

Scientific Research Applications

Antitumor Activity

Mechanism of Action

Aurovertin D functions primarily as an inhibitor of the F1-ATP synthase enzyme, which is crucial for ATP synthesis in mitochondria. Studies have shown that the inhibition of F1-ATP synthase can lead to the arrest of tumor angiogenesis and metastasis, making it a potential candidate for cancer therapy. The binding of this compound to the catalytic beta subunits of F1-ATP synthase disrupts ATP synthesis and hydrolysis, thereby affecting energy metabolism in cancer cells .

Case Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it was found to be more potent than Taxol against the MDA-MB-231 breast cancer cell line . Additionally, computational studies have characterized its binding sites and interactions with F1-ATP synthase, paving the way for structure-based drug design targeting this enzyme .

Antimicrobial Applications

Targeting Antibiotic Resistance

The inhibition of F1-ATP synthase by this compound not only affects human cells but also has implications for combating bacterial pathogens. The enzyme's role in bacterial bioenergetics makes it an attractive target for new antimicrobial agents. By disrupting ATP synthesis in bacteria, this compound could potentially serve as a novel treatment strategy against antibiotic-resistant strains .

Research Findings

Molecular dynamics simulations have revealed that this compound can hinder inter-subunit communications within F1-ATP synthase, leading to long-range effects on catalytic activity . This mechanism highlights its potential as a species-specific antimicrobial agent, which could be developed further through virtual screening campaigns aimed at discovering similar compounds.

Nematocidal Properties

Toxicity to Nematodes

this compound has shown promising results in nematicidal applications, particularly against root-knot nematodes such as Meloidogyne incognita. In studies involving strains of Pochonia chlamydosporia, this compound exhibited strong toxicity towards these nematodes, significantly impacting their viability even at sub-inhibitory concentrations .

Mechanism Insights

The precise mechanism by which this compound exerts its nematicidal effects is still under investigation. Initial findings suggest that it may not directly target the beta subunit of F1-ATPase in nematodes; instead, further research is needed to elucidate its specific mode of action .

Summary of Research Findings

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

| Compound | Source | Core Structure | Key Substituents | Molecular Formula |

|---|---|---|---|---|

| Aurovertin D | Calcarisporium arbuscula | DBO + hexaene pyrone | Acetyl at C-1, hydroxyl at C-2, C-3 | C25H32O9 |

| Aurovertin B | C. arbuscula | DBO + hexaene pyrone | Additional acetyl group | C27H34O10 |

| Aurovertin E | Albatrellus confluens | DBO + hexaene pyrone | Deacetylated at C-1 | C23H28O8 |

| Aurovertin F | Metarhizium anisopliae | DBO + hexaene pyrone | Modified side-chain hydroxylation | C25H30O9 |

| Citroviridin | Aspergillus terreus | Furanoterpenoid | Furan ring + polyketide chain | C23H30O6 |

- Key Differences: Aurovertin B differs from D by an extra acetyl group, enhancing its binding affinity (Ki = 120 nM vs. 960 nM for D in ATP hydrolysis) . Aurovertin E lacks the C-1 acetyl group, reducing its ATPase inhibition potency . Citroviridin, a furanoterpenoid, shares inhibitory effects on F₁Fₒ-ATPase but with lower efficacy (IC₅₀ = 60 µM vs. 0.9 µM for this compound) .

Functional and Mechanistic Comparisons

- Mechanistic Insights: this compound exhibits mixed inhibition in ATP hydrolysis (Ki(E) = 960 nM, Ki(ES) = 120 nM) but non-competitive inhibition in ATP synthesis . Citroviridin acts as a weaker, non-competitive inhibitor . Acetylation of this compound enhances fluorescence upon binding to F₁Fₒ-ATPase, a property absent in deacetylated derivatives like aurovertin E . this compound triggers DAF-16/FOXO-mediated stress responses in C.

Critical Analysis of Divergences

- Residual Activity in ATP Hydrolysis : this compound retains partial ATPase activity (~20–60%) at saturation, unlike citroviridin, which fully inhibits hydrolysis . This is attributed to its mixed inhibition mechanism, where it binds both free enzyme (E) and enzyme-substrate complexes (ES) .

- Structural-Activity Relationships (SAR) : Acetyl groups in this compound and B are critical for binding; their removal (e.g., aurovertin E) abolishes inhibition .

- Species-Specific Effects : this compound’s residual activity varies between E. coli (20%) and bovine mitochondria (33%), likely due to membrane lipid interactions .

Preparation Methods

Enzymatic Assembly of the Aurovertin Scaffold

The biosynthesis of aurovertin D begins with the formation of a polyketide precursor, preaurovertin, through the action of a polyketide synthase (PKS) encoded by the aurA gene. This enzyme catalyzes the condensation of malonyl-CoA and methylmalonyl-CoA units to generate a linear poly-β-keto chain, which undergoes cyclization to form the α-pyrone moiety. Subsequent tailoring steps involve three additional enzymes:

-

AurB : A methyltransferase responsible for O-methylation at the C4 position of the pyrone ring, essential for stabilizing the intermediate.

-

AurC : A cytochrome P450 monooxygenase that epoxidizes the C7–C8 double bond of the triene linker, forming a reactive epoxide intermediate.

-

AurD : A hydrolase that mediates anti-Baldwin 6-endo-tet epoxide opening, leading to the formation of the DBO ring system.

Gene inactivation studies in C. arbuscula have confirmed the indispensability of these enzymes. For example, ΔaurB mutants fail to produce aurovertins and accumulate unmethylated intermediates, while ΔaurC strains cannot epoxidize the triene linker, halting biosynthesis at the preaurovertin stage.

Table 1: Key Enzymes in Aurovertin Biosynthesis

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| AurA | Polyketide synthase | Malonyl-CoA, methylmalonyl-CoA | Preaurovertin (α-pyrone) |

| AurB | O-Methyltransferase | Preaurovertin | 4-O-Methylpreaurovertin |

| AurC | Cytochrome P450 | 4-O-Methylpreaurovertin | Epoxidized intermediate |

| AurD | Epoxide hydrolase | Epoxidized intermediate | Aurovertin E (DBO core) |

Fermentation and Yield Optimization

This compound is derived from aurovertin E through acetylation and hydroxylation modifications. Fermentation of C. arbuscula in potato dextrose broth (PDB) at 25°C for 14 days yields approximately 20–30 mg/L of this compound. Yield improvements have been achieved via:

-

Precursor feeding : Supplementation with sodium acetate (10 mM) increases methylmalonyl-CoA availability, boosting titers by 40%.

-

pH control : Maintaining pH 6.5–7.0 during fermentation prevents degradation of acid-labile intermediates.

-

Co-cultivation : Co-culturing with Streptomyces spp. induces stress responses that upregulate PKS expression.

Chemical Synthesis of this compound

Total Synthesis from Preaurovertin

The chemical synthesis of this compound begins with preaurovertin, a biosynthetic intermediate. A 15-step route developed by Smith et al. (1991) involves the following key transformations:

Construction of the Tetrahydrofuranyl Epoxide

-

Epoxidation : Treatment of (2E,4RS,5RS)-4,5-isopropylidenedioxy-2,4-dimethylhept-2-en-1-ol with meta-chloroperbenzoic acid (MCPBA) yields a 2,3-epoxide intermediate (87% yield).

-

Cyclization : Acid-catalyzed cyclization of the epoxide (HCl, CH₂Cl₂, 0°C) forms the tetrahydrofuranyl ring via a carbocation-mediated mechanism.

Wittig Reaction for Triene Installation

The tetrahydrofuranyl aldehyde undergoes a Wittig reaction with the ylide generated from phosphonium salt 37 (BuLi, THF, −78°C), producing a 3:2 mixture of E/Z triene isomers. Chromatographic separation yields the desired all-E isomer (preaurovertin) in 62% yield.

Final Acetylation and Oxidation

Preaurovertin is acetylated (Ac₂O, pyridine) at the C8 hydroxyl group and oxidized (MnO₂, CH₂Cl₂) at the C7 position to install the ketone functionality, completing the synthesis of this compound.

Table 2: Key Reaction Conditions in Chemical Synthesis

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Epoxidation | MCPBA, CH₂Cl₂, 0°C | 87% |

| Cyclization | HCl, CH₂Cl₂, 0°C | 91% |

| Wittig Reaction | BuLi, THF, −78°C | 62% |

| Acetylation | Ac₂O, pyridine | 95% |

| Oxidation | MnO₂, CH₂Cl₂ | 88% |

Challenges in Synthetic Routes

-

Isomerization : The triene linker in preaurovertin undergoes rapid E/Z isomerization, necessitating low-temperature (−20°C) storage of intermediates.

-

Epoxide Instability : The 2,3-epoxide intermediate is prone to ring-opening under acidic conditions, requiring strict pH control during cyclization.

Comparative Analysis of Production Methods

Biosynthesis vs. Chemical Synthesis

| Parameter | Biosynthesis | Chemical Synthesis |

|---|---|---|

| Yield | 20–30 mg/L | 8–12% overall yield |

| Complexity | Requires fungal cultivation | 15-step organic synthesis |

| Cost | Low (fermentation-based) | High (specialized reagents) |

| Scalability | Moderate (batch fermentation) | Limited (multi-step purification) |

Hybrid Approaches

Recent efforts have combined metabolic engineering with synthetic chemistry. For example, heterologous expression of aurA–D in Saccharomyces cerevisiae generates aurovertin E, which is chemically acetylated to this compound in 75% yield . This approach reduces reliance on fungal fermentation while avoiding lengthy synthetic routes.

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for identifying and quantifying Aurovertin D in complex biological matrices?

- Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for precise quantification. Validate methods using spike-and-recovery experiments in relevant biological fluids (e.g., plasma, cell lysates) to account for matrix effects. Include calibration curves with internal standards to ensure reproducibility .

- For structural confirmation, employ nuclear magnetic resonance (NMR) spectroscopy, comparing spectral data to published reference libraries. Report purity thresholds (>95%) and solvent compatibility in supplementary materials .

Q. How should researchers design in vitro experiments to evaluate this compound’s inhibitory effects on ATP synthase?

- Standardize assays using purified mitochondrial fractions or reconstituted ATP synthase complexes. Include positive controls (e.g., oligomycin) and negative controls (vehicle-only treatments). Measure IC50 values across multiple replicates to account for batch-to-batch variability. Document buffer conditions (pH, temperature) and kinetic parameters (Km, Vmax) in detail to enable replication .

Q. What are the critical factors for maintaining this compound stability during long-term storage?

- Store lyophilized this compound in inert atmospheres (argon) at -80°C to prevent oxidation. For solution-phase storage, use anhydrous DMSO and verify stability via UV-Vis spectroscopy at 280 nm over 6-month periods. Include degradation kinetics in supplementary data .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound across different experimental systems?

- Conduct meta-analyses comparing results from isolated enzymes versus whole-cell assays. Evaluate confounding variables such as membrane potential differences or competing ligands. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics under standardized conditions .

- Apply Bayesian statistical models to quantify uncertainty and identify systematic biases in prior studies .

Q. What strategies optimize the isolation of this compound from microbial fermentation broths with high yield and purity?

- Compare extraction solvents (e.g., ethyl acetate vs. dichloromethane) using Design of Experiments (DoE) to maximize partition coefficients. Integrate solid-phase extraction (SPE) with reverse-phase chromatography, reporting retention times and elution profiles in supplementary methods .

- Validate scalability by piloting protocols in bioreactors ≥5 L, documenting shear stress and aeration impacts on yield .

Q. How can computational modeling enhance the prediction of this compound’s interactions with non-canonical targets?

- Perform molecular dynamics (MD) simulations using force fields parameterized for polyketides. Cross-validate docking results (e.g., AutoDock Vina) with experimental mutagenesis data on target binding pockets. Publish trajectory files and scoring matrices in open-access repositories .

Q. What interdisciplinary approaches are critical for elucidating this compound’s role in metabolic reprogramming?

- Combine metabolomics (LC-MS) with transcriptomic profiling (RNA-seq) in treated cell lines. Use pathway enrichment analysis (e.g., KEGG, Reactome) to identify correlated metabolic shifts. Share raw datasets in FAIR-compliant repositories .

- Integrate single-cell imaging to spatially resolve ATP depletion effects, referencing protocols for live-cell microscopy and fluorophore calibration .

Methodological Guidance for Data Reporting

- Reproducibility : Provide raw instrument outputs (e.g., chromatograms, spectrograms) and code for statistical analyses in supplementary materials. Follow the Beilstein Journal’s guidelines for experimental detail granularity .

- Contradiction Analysis : Use funnel plots or sensitivity analyses to assess publication bias in existing literature. Disclose conflicts of interest and funding sources transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.